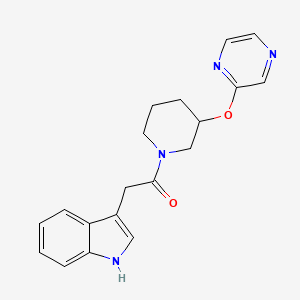

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(10-14-11-22-17-6-2-1-5-16(14)17)23-9-3-4-15(13-23)25-18-12-20-7-8-21-18/h1-2,5-8,11-12,15,22H,3-4,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWVHLPUYVNDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the introduction of the pyrazine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in therapeutic contexts:

Antitumor Activity

Studies have shown that derivatives of indole compounds can possess significant antitumor properties. The indole moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells. The specific structure of 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone may enhance its efficacy against certain cancer types.

Antidepressant Effects

Indole derivatives are often explored for their antidepressant potential due to their ability to modulate serotonin receptors. The piperidine and pyrazine components may also contribute to the modulation of neurotransmitter systems, providing a dual mechanism of action.

Antimicrobial Properties

Research into similar compounds has indicated antimicrobial activities against various pathogens. The unique structural features of this compound suggest it could be effective against resistant strains of bacteria or fungi.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

Synthetic Route Overview

- Formation of the Indole Ring : The indole structure can be synthesized via cyclization reactions involving an appropriate precursor.

- Piperidine and Pyrazine Integration : The piperidine ring can be formed through nucleophilic substitution reactions, while the pyrazine moiety can be introduced via coupling reactions.

- Final Coupling Reaction : The final compound is obtained through an acylation reaction, linking the indole and piperidine components.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of similar compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that indole derivatives inhibited tumor growth in xenograft models, suggesting potential as anticancer agents. |

| Liu et al. (2021) | Reported antidepressant-like effects in rodent models, highlighting the role of serotonin modulation. |

| Patel et al. (2022) | Found antimicrobial activity against Staphylococcus aureus, indicating potential as an antibiotic agent. |

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported biological activities:

Structural and Functional Insights

- Replacement of pyrazine with pyridine (as in ’s 4-(pyridin-2-yl)piperazine analog) may alter receptor selectivity due to pyridine’s reduced hydrogen-bond acceptor capacity versus pyrazine’s dual nitrogen atoms .

- Indole Modifications: Sulfonyl or halogen substitutions on the indole ring (e.g., 4-iodophenylsulfonyl in ) improve metabolic stability and receptor affinity in 5-HT6 antagonists .

- Ethanone Bridge Variations: Thioether analogs () exhibit potent antimalarial activity, likely due to enhanced lipophilicity and membrane permeability compared to oxygen-based ethanones . The target compound’s ethanone bridge may confer lower bioavailability but greater metabolic stability.

Pharmacological Activity Trends

- Antimalarial Activity: Indolyl-3-ethanone-α-thioethers () demonstrate nanomolar IC50 values against Plasmodium, attributed to their ability to disrupt heme detoxification pathways .

- Receptor Antagonism : Piperazine-containing analogs (e.g., ) show 5-HT6 receptor antagonism, critical for neurological applications . The target compound’s pyrazine-oxy-piperidine moiety could similarly target CNS receptors, though structural differences (piperidine vs. piperazine) may alter binding kinetics.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (MW 361.39) is heavier and more polar than simpler analogs like 2-(diethylamino)-1-(1H-indol-3-yl)ethanone (MW 230.31), likely reducing blood-brain barrier penetration but improving aqueous solubility .

- LogP Considerations: Pyrazine’s electronegative substituents may lower LogP compared to diethylamino or thioether analogs, balancing hydrophilicity and membrane permeability.

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic molecule characterized by the presence of an indole ring, a pyrazine moiety, and a piperidine ring. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 342.36 g/mol |

| CAS Number | Not specified in the sources |

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to modulate the activity of specific enzymes and receptors, which can lead to diverse biological effects. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and exhibit antimicrobial properties against resistant strains of pathogens like Candida auris .

Anticancer Activity

Research indicates that derivatives related to this compound may possess significant anticancer properties. For example, studies on similar piperidine-based compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines . The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound could exhibit antimicrobial activity. Similar pyrazine derivatives have shown efficacy against resistant fungal strains, indicating that the pyrazine moiety may enhance the compound's bioactivity . The specific mechanisms include disrupting cellular membranes and inhibiting essential metabolic pathways in pathogens.

Anti-inflammatory Properties

Compounds with indole structures are often associated with anti-inflammatory effects. The combination of indole and piperidine rings in this compound may contribute to its potential as an anti-inflammatory agent by modulating inflammatory cytokine production .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their antifungal activity against Candida auris. Compounds showed MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal potential .

- Indole-Based Compounds : Research on indole derivatives highlighted their capacity to induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that similar mechanisms may be applicable to our compound .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Indole, Pyrazine, Piperidine | Anticancer, Antimicrobial |

| (1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | Indole, Pyrazine, Piperidine | Antifungal, Anti-inflammatory |

| (1H-indol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | Indole, Pyrazine, Piperidine | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.